
Bis(2,4,6-triisopropylphenyl)-lambda2-germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is a chemical compound characterized by the presence of germanium bonded to two 2,4,6-tri(propan-2-yl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]germane typically involves the reaction of germanium tetrachloride with 2,4,6-tri(propan-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for Bis[2,4,6-tri(propan-2-yl)phenyl]germane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted phenyl germanes.
Aplicaciones Científicas De Investigación
Bis[2,4,6-tri(propan-2-yl)phenyl]germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which Bis[2,4,6-tri(propan-2-yl)phenyl]germane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- 2,4,6-Triisopropylbenzoic acid
Uniqueness
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propiedades
Fórmula molecular |
C30H46Ge |
|---|---|
Peso molecular |
479.3 g/mol |
InChI |
InChI=1S/C30H46Ge/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
Clave InChI |
XPUDRKGUEFQFRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ge]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


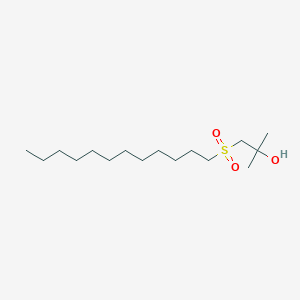
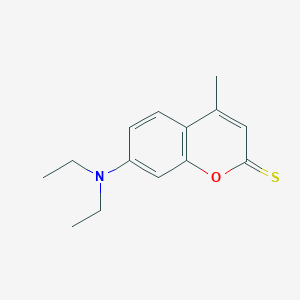
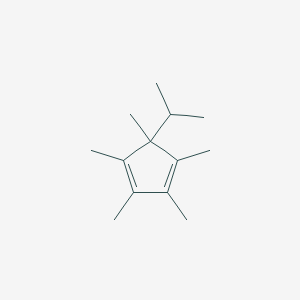

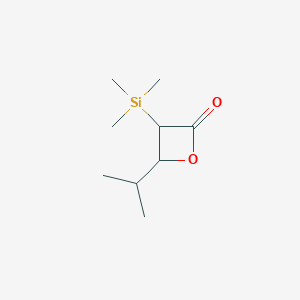
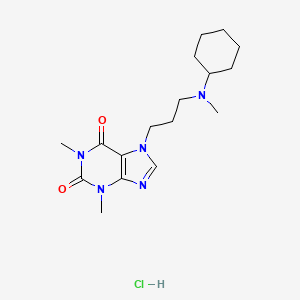

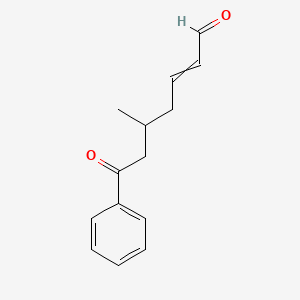

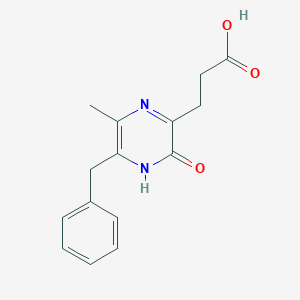
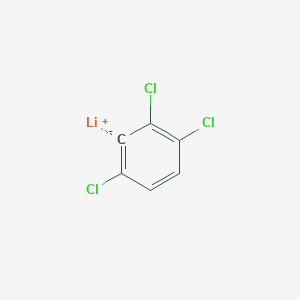
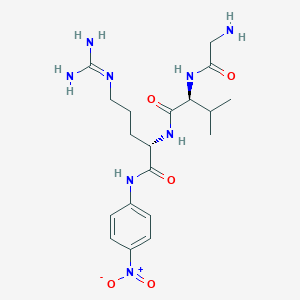
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)

